1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone involves several steps. One common method includes the reaction of 7-amino-2-azaspiro[4.4]nonan-3-one with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Analyse Chemischer Reaktionen
1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloro group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloro group reacts with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone can be compared with other similar compounds such as:
2-Azaspiro[4.4]nonan-3-one: This compound lacks the chloroethanone group, making it less reactive in certain chemical reactions.
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride: This compound is similar but exists as a hydrochloride salt, which can affect its solubility and reactivity.
2,8-Diazaspiro[4.5]decan-3-one hydrochloride: This compound has a different ring structure, which can lead to different chemical and biological properties.
The unique structure and reactivity of this compound make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H17ClN2O |
---|---|
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
1-(8-amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-6-9(14)13-4-3-10(7-13)2-1-8(12)5-10/h8H,1-7,12H2 |
InChI-Schlüssel |
FWNCVNBGPLQFQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C(=O)CCl)CC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.